molecular formula C15H14F5N3O2S B2949891 N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzenesulfonamide CAS No. 1797977-38-8

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzenesulfonamide

Cat. No.: B2949891
CAS No.: 1797977-38-8
M. Wt: 395.35
InChI Key: XSOIGDGSVBNNRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzenesulfonamide is a compound that has gained interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzenesulfonamide typically involves a multi-step process. Key steps include:

  • Cyclopropylation: : This step introduces the cyclopropyl group to the pyrazole ring. Reagents like cyclopropyl bromide in the presence of a strong base are often used.

  • Trifluoromethylation: : The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide.

  • Sulfonamide Formation: : The final step involves forming the sulfonamide by reacting the intermediate with 2,6-difluorobenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound involves optimizing these synthetic routes for scale-up, ensuring high yield and purity. Process intensification strategies, such as continuous flow reactions and advanced purification techniques, are often employed.

Chemical Reactions Analysis

Types of Reactions: N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzenesulfonamide undergoes various chemical reactions, including:

  • Oxidation: : With reagents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions:
  • Oxidation: : Potassium permanganate in acidic or basic medium.

  • Reduction: : Lithium aluminum hydride in anhydrous ether.

  • Substitution: : Halides in the presence of polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products: Depending on the reaction type, major products include oxidized forms, reduced forms with different functional groups, and substituted derivatives with varied substituents.

Scientific Research Applications

Chemistry: In chemistry, N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzenesulfonamide is studied for its reactivity and potential as a building block in the synthesis of complex molecules.

Biology: In biological research, this compound's interactions with enzymes and receptors are of particular interest, potentially leading to the development of novel bioactive molecules.

Medicine: In medicine, the compound is explored for its potential therapeutic effects, particularly in the areas of anti-inflammatory and anti-cancer research.

Industry: Industrial applications include its use as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism by which N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzenesulfonamide exerts its effects involves interaction with specific molecular targets and pathways. These can include:

  • Enzyme Inhibition: : Binding to active sites of enzymes, preventing substrate access.

  • Receptor Modulation: : Interacting with cell surface or intracellular receptors, altering signaling pathways.

Comparison with Similar Compounds

Similar Compounds:

  • N-(2-(5-cyclopropyl-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzenesulfonamide: : Lacks the trifluoromethyl group, affecting its reactivity and biological activity.

  • N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4-chlorobenzenesulfonamide: : Substituting fluorine with chlorine changes its chemical properties.

Uniqueness: N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzenesulfonamide is unique due to the presence of both the cyclopropyl and trifluoromethyl groups, which confer distinct reactivity and potential biological activities.

Properties

IUPAC Name

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-2,6-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F5N3O2S/c16-10-2-1-3-11(17)14(10)26(24,25)21-6-7-23-12(9-4-5-9)8-13(22-23)15(18,19)20/h1-3,8-9,21H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOIGDGSVBNNRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNS(=O)(=O)C3=C(C=CC=C3F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F5N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.